3-Methyl-4-(piperidin-4-yl)morpholine
Description
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Properties
IUPAC Name |
3-methyl-4-piperidin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-8-13-7-6-12(9)10-2-4-11-5-3-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFRYULEFZNBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-(piperidin-4-yl)morpholine and its 3-methyl Derivative: A Comparative Analysis for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine-morpholine scaffold has emerged as a privileged structure, frequently incorporated into a diverse array of biologically active molecules.[1][2] Its inherent conformational flexibility and capacity for establishing multiple points of interaction with biological targets make it a cornerstone for the design of novel therapeutics. This technical guide provides an in-depth comparative analysis of 4-(piperidin-4-yl)morpholine and its synthetically accessible 3-methyl derivative.
The strategic introduction of a methyl group to the piperidine ring is a common tactic in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Such a seemingly minor structural alteration can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[3][4] This guide will explore the known attributes of the parent compound, 4-(piperidin-4-yl)morpholine, and extrapolate the anticipated impact of the 3-methyl substitution, offering a predictive framework for researchers in the field. While direct comparative experimental data for the 3-methyl derivative is not extensively available in the public domain, this document will leverage established principles of medicinal chemistry to forecast its behavior.
Chemical and Physical Properties: A Comparative Overview
The introduction of a methyl group is anticipated to subtly alter the physicochemical properties of the parent molecule. These changes, though small, can have significant downstream effects on solubility, membrane permeability, and metabolic stability.
| Property | 4-(piperidin-4-yl)morpholine | 3-methyl-4-(piperidin-4-yl)morpholine (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₁₈N₂O | C₁₀H₂₀N₂O | Addition of a CH₂ unit |
| Molecular Weight | 170.25 g/mol [5] | 184.28 g/mol | Increased mass from the methyl group |
| LogP | ~0.07[6] | Slightly higher than the parent compound | The methyl group increases lipophilicity. |
| Topological Polar Surface Area (TPSA) | 24.5 Ų[5] | Expected to be similar to the parent compound | The methyl group is non-polar and should not significantly affect TPSA. |
| pKa | Not explicitly found, but expected to be basic due to the piperidine nitrogen. | Expected to be slightly higher than the parent compound. | The electron-donating effect of the methyl group can increase the basicity of the piperidine nitrogen. |
| Melting Point | 40-46°C[7] | May differ from the parent compound. | Crystal packing can be influenced by the methyl group's stereochemistry. |
| Solubility | Soluble in water (213 mg/L at 20°C)[8] | Potentially lower aqueous solubility. | Increased lipophilicity can decrease solubility in polar solvents. |
Synthesis and Structural Considerations
The synthesis of 4-(piperidin-4-yl)morpholine is well-documented and typically involves a reductive amination of a protected 4-piperidone with morpholine, followed by deprotection.[9][10][11][12]
A common synthetic route for 4-(piperidin-4-yl)morpholine involves the reaction of N-benzyl-4-piperidone with morpholine in the presence of a reducing agent, followed by debenzylation.[9][11]
The synthesis of the 3-methyl derivative would likely follow a similar pathway, starting from a 3-methyl-4-piperidone precursor. The introduction of the methyl group adds a stereocenter, leading to the potential for cis and trans isomers, which could exhibit different pharmacological profiles.
Pharmacological Profile: Targeting G-Protein Coupled Receptors (GPCRs)
Derivatives of piperidine and morpholine are known to interact with a wide range of biological targets, with a particular prevalence for G-Protein Coupled Receptors (GPCRs).[1][2] While the specific targets of 4-(piperidin-4-yl)morpholine and its 3-methyl derivative are not extensively defined in publicly available literature, this class of compounds is frequently explored for its potential as modulators of various GPCRs, including but not limited to, dopamine, serotonin, and opioid receptors.[3][13]
The introduction of a methyl group on the piperidine ring can influence the pharmacological profile in several ways:
-
Receptor Affinity and Selectivity: The methyl group can provide additional hydrophobic interactions within the receptor's binding pocket, potentially increasing affinity.[14] It can also introduce steric hindrance, which may either decrease affinity for the primary target or, advantageously, decrease off-target binding, thereby improving selectivity.[4]
-
Functional Activity: The methyl group can alter the conformation of the molecule upon binding, potentially shifting its functional activity from an agonist to an antagonist, or vice versa. It may also influence the propensity for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).
Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacological differences between 4-(piperidin-4-yl)morpholine and its 3-methyl derivative, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay
This assay determines the affinity of the test compounds for a specific receptor.
Objective: To determine the binding affinity (Ki) of the test compounds for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR.[15]
-
Radioligand specific for the target receptor.
-
Test compounds (4-(piperidin-4-yl)morpholine and its 3-methyl derivative).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[15]
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
96-well filter plates and a cell harvester.[15]
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.[15]
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from free radioligand.[15]
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound and calculate the Ki using the Cheng-Prusoff equation.[16]
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP), indicating Gs or Gi protein activation.
Objective: To determine the functional activity (agonist or antagonist) of the test compounds on a Gs or Gi-coupled GPCR.
Materials:
-
Cells expressing the target GPCR.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).[17]
-
Forskolin (for Gi-coupled receptors).[18]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19]
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight.[17]
-
Compound Addition: Add varying concentrations of the test compounds to the cells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Stimulation: Incubate for a specific time to allow for cAMP production (or inhibition for Gi-coupled receptors). For Gi-coupled receptors, stimulate with forskolin to induce cAMP production.[18]
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.
Objective: To assess the ability of the test compounds to induce β-arrestin recruitment to the target GPCR.
Materials:
-
Engineered cell line co-expressing the GPCR fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter).[20][21][22]
-
Assay medium.
-
Detection reagents.
Procedure:
-
Cell Plating: Plate the engineered cells in a white, clear-bottom 96- or 384-well plate.[23]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[20]
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.[22]
-
Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the compound concentration to generate dose-response curves and determine EC₅₀ values.
Conclusion and Future Directions
The 4-(piperidin-4-yl)morpholine scaffold is a valuable starting point for the development of novel therapeutics targeting GPCRs and other biological targets. The introduction of a 3-methyl group represents a logical step in the optimization process, with the potential to enhance potency, selectivity, and pharmacokinetic properties. While this guide has provided a comprehensive overview of the parent compound and a predictive analysis of its 3-methyl derivative, further experimental investigation is crucial.
Future work should focus on the synthesis and stereospecific separation of the 3-methyl-4-(piperidin-4-yl)morpholine isomers, followed by a head-to-head comparison with the parent compound using the detailed pharmacological assays outlined herein. Such studies will provide invaluable structure-activity relationship data, guiding the design of next-generation modulators with improved therapeutic profiles.
References
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cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Accessed February 23, 2026. [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Updated November 20, 2017. Accessed February 23, 2026. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed February 23, 2026. [Link]
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Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Journal of Visualized Experiments. Accessed February 23, 2026. [Link]
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4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Accessed February 23, 2026. [Link]
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ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. Published November 6, 2023. Accessed February 23, 2026. [Link]
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PathHunter® β-Arrestin GPCR Assays. DiscoveRx. Accessed February 23, 2026. [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Published February 27, 2014. Accessed February 23, 2026. [Link]
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cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. Accessed February 23, 2026. [Link]
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Data Sheet. BPS Bioscience. Accessed February 23, 2026. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Published February 2, 2024. Accessed February 23, 2026. [Link]
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cAMP Accumulation Assay. Creative BioMart. Accessed February 23, 2026. [Link]
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Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. PubMed. Published December 29, 2005. Accessed February 23, 2026. [Link]
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Methyl Group Impact in Drug Design. Scribd. Accessed February 23, 2026. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Published October 3, 2023. Accessed February 23, 2026. [Link]
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Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. PubMed. Published January 3, 2005. Accessed February 23, 2026. [Link]
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Competitive Radioligand Binding Assays. Alfa Cytology. Accessed February 23, 2026. [Link]
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Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. Collection of Czechoslovak Chemical Communications. Accessed February 23, 2026. [Link]
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Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Accessed February 23, 2026. [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Published May 31, 2023. Accessed February 23, 2026. [Link]
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Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. Accessed February 23, 2026. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Published May 9, 2022. Accessed February 23, 2026. [Link]
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Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed. Accessed February 23, 2026. [Link]
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4-Morpholinopiperidine. PubChem. Accessed February 23, 2026. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Published June 26, 2024. Accessed February 23, 2026. [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Request PDF. ResearchGate. Accessed February 23, 2026. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. GSC Online Press. Published April 13, 2022. Accessed February 23, 2026. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Published February 2, 2023. Accessed February 23, 2026. [Link]
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Structure–activity relationship of piperidine derivatives with... ResearchGate. Accessed February 23, 2026. [Link]
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Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. Accessed February 23, 2026. [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. Published September 1, 2022. Accessed February 23, 2026. [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Published September 1, 2022. Accessed February 23, 2026. [Link]
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A review on pharmacological profile of Morpholine derivatives. ResearchGate. Accessed February 23, 2026. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Methyl-4-(piperidin-4-yl)morpholine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 3-Methyl-4-(piperidin-4-yl)morpholine, a valuable scaffold in medicinal chemistry. The synthetic strategy employs a robust two-step sequence: a direct reductive amination to form the core C-N bond, followed by an acidic deprotection to yield the final product. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step protocols for both synthetic stages, and offer guidance on reaction monitoring, workup, and purification. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this important heterocyclic compound.
Introduction
Heterocyclic scaffolds containing both morpholine and piperidine moieties are prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[1] Their unique physicochemical properties, including improved solubility and metabolic stability, make them highly desirable fragments in drug design. The target molecule, 3-Methyl-4-(piperidin-4-yl)morpholine, represents a versatile building block for the development of novel therapeutics.
Reductive amination stands as one of the most powerful and widely used methods for the formation of carbon-nitrogen bonds.[2][3] This process, which converts a carbonyl group and an amine into a more substituted amine, is favored for its high efficiency, broad substrate scope, and operational simplicity. The direct, one-pot approach, in particular, avoids the isolation of unstable imine or enamine intermediates, leading to higher overall yields and fewer side products.[4]
This guide details a two-part synthesis commencing with the reductive amination of 3-methylmorpholine with a protected piperidone derivative, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). We selected sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent due to its exceptional mildness and chemoselectivity, which allows for the reduction of the intermediate iminium ion in the presence of the starting ketone.[5][6] The subsequent removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group provides the target compound in high purity.
Part 1: Synthesis of tert-butyl 4-(3-methylmorpholino)piperidine-1-carboxylate
Reaction Principle and Mechanism
The synthesis of the N-Boc protected intermediate is achieved via a direct reductive amination. The reaction proceeds through two key stages within a single pot:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, 3-methylmorpholine, on the carbonyl carbon of N-Boc-4-piperidone. This condensation reaction, typically catalyzed by a weak acid like acetic acid, forms a tetrahedral intermediate which then dehydrates to generate a transient iminium ion.[7][8]
-
Hydride Reduction: The mild and selective hydride reagent, sodium triacetoxyborohydride (STAB), then reduces the electrophilic iminium ion.[4] STAB is the reagent of choice for several reasons:
-
Selectivity: It is not reactive enough to reduce the starting ketone but readily reduces the more electrophilic iminium ion as it forms.[3] This prevents the formation of the corresponding alcohol byproduct.
-
Mildness: The reaction can be performed under non-harsh, neutral, or weakly acidic conditions, preserving acid-sensitive functional groups.[5]
-
Safety: It is a safer alternative to other reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas.[3]
-
The overall transformation is depicted below.
Caption: Reductive amination of 3-methylmorpholine and N-Boc-4-piperidone.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Notes |
| N-Boc-4-piperidone | 79099-07-3 | 199.26 | Purity ≥98% |
| 3-Methylmorpholine | 109-02-4 | 101.15 | Purity ≥98% |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Handle in a dry environment; moisture-sensitive |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | Reagent grade |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous/dry solvent recommended |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction and chromatography |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying organic layers |
| Silica Gel | 7631-86-9 | - | 230-400 mesh for column chromatography |
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous 1,2-dichloroethane (DCE, 100 mL) to dissolve the ketone. To this solution, add 3-methylmorpholine (5.58 mL, 50.2 mmol, 1.0 equiv) followed by glacial acetic acid (2.88 mL, 50.2 mmol, 1.0 equiv). Stir the mixture at room temperature for 20 minutes.
-
Addition of Reducing Agent: Cool the flask in an ice-water bath. Add sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol, 1.5 equiv) portion-wise over 15-20 minutes.
-
Causality Note: Portion-wise addition is critical to control the initial exotherm of the reaction and to prevent uncontrolled gas evolution.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir under a nitrogen atmosphere for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the N-Boc-4-piperidone starting material.
-
Workup: a. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously for 1 hour until gas evolution ceases. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with dichloromethane (DCM) (2 x 50 mL). d. Combine all organic layers and wash with brine (50 mL). e. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford tert-butyl 4-(3-methylmorpholino)piperidine-1-carboxylate as a clear oil or white solid.
Part 2: N-Boc Deprotection to Yield 3-Methyl-4-(piperidin-4-yl)morpholine
Reaction Principle
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[9] The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine as its corresponding acid salt.[9]
Caption: Acid-mediated deprotection of the N-Boc group.
Experimental Protocol: Deprotection
-
Reaction Setup: Dissolve the purified tert-butyl 4-(3-methylmorpholino)piperidine-1-carboxylate (assuming quantitative yield from the previous step, ~14.2 g, 50.2 mmol) in dichloromethane (DCM, 100 mL) in a round-bottom flask with a stir bar.
-
Acid Addition: Cool the solution in an ice-water bath. Slowly add trifluoroacetic acid (TFA, 38.7 mL, 502 mmol, 10 equiv) dropwise.
-
Causality Note: A large excess of strong acid ensures the complete and rapid cleavage of the Boc group. The addition is performed cold to manage the exotherm.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and stir the solution at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Dissolve the residue in a minimal amount of DCM and cool in an ice bath. c. Slowly and carefully basify the solution to a pH > 10 by adding a cold 2 M aqueous solution of sodium hydroxide (NaOH). d. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 75 mL). e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-Methyl-4-(piperidin-4-yl)morpholine. The product is often obtained as an oil or a low-melting solid.
Overall Synthetic Workflow
The entire two-step process can be visualized as a linear workflow from commercially available starting materials to the final target compound.
Caption: A flowchart of the complete synthesis of 3-Methyl-4-(piperidin-4-yl)morpholine.
Characterization Data
| Compound | Molecular Formula | Mol. Wt. ( g/mol ) | Expected Appearance |
| tert-butyl 4-(3-methylmorpholino)piperidine-1-carboxylate | C₁₅H₂₈N₂O₃ | 284.40 | Clear oil/White solid |
| 3-Methyl-4-(piperidin-4-yl)morpholine | C₁₀H₂₀N₂O | 184.28 | Colorless oil |
-
Expected Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. ¹H NMR should show characteristic peaks for the morpholine and piperidine rings, including the methyl group on the morpholine ring. Mass spectrometry should show a molecular ion peak corresponding to the calculated molecular weight.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific:
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care and use only in a fume hood.
-
Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive and can release flammable hydrogen gas upon contact with water. It is also an irritant. Avoid inhalation and contact with skin.
-
Trifluoroacetic Acid (TFA): Is highly corrosive and can cause severe burns. Handle with care, ensuring no contact with skin or inhalation of vapors.
-
-
Workup: The quenching and neutralization steps are exothermic and may involve gas evolution. Perform these steps slowly and with adequate cooling.
References
-
Chemistry Steps. (2024). Reductive Amination. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. (2024). Reductive amination. Available at: [Link]
-
Wang, C., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(3), 1539-1549. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]
-
Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10894–10903. Available at: [Link]
-
Reddit. (2017). r/OrganicChemistry - Can someone please explain reductive amination. Available at: [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Available at: [Link]
-
D'Anna, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Available at: [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Available at: [Link]
-
Valdez, C. A., et al. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32410–32426. Available at: [Link]
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Protocol for coupling 3-methylmorpholine with N-Boc-4-piperidone
Application Note & Protocol
Efficient Synthesis of N-Boc-4-(3-methylmorpholino)piperidine via One-Pot Reductive Amination
Abstract: This document provides a comprehensive guide for the synthesis of N-Boc-4-(3-methylmorpholino)piperidine, a valuable tertiary amine building block in pharmaceutical and materials science research. The protocol details a robust and high-yielding one-pot reductive amination procedure coupling N-Boc-4-piperidone with 3-methylmorpholine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into process optimization and troubleshooting.
Scientific Rationale and Significance
The coupling of cyclic ketones with secondary amines is a cornerstone transformation in medicinal chemistry for generating complex scaffolds. Reductive amination stands out as one of the most effective methods for forging C-N bonds.[1] The target molecule, N-Boc-4-(3-methylmorpholino)piperidine, incorporates both the piperidine and morpholine heterocycles, which are privileged structures in drug discovery.
This protocol employs a direct, or "in-situ," reductive amination approach where the ketone and amine form an intermediate iminium ion that is immediately reduced in the same reaction vessel.[2] The choice of Sodium Triacetoxyborohydride (STAB) as the reducing agent is critical to the success of this one-pot procedure. Unlike more aggressive hydrides like sodium borohydride (NaBH₄), STAB is a milder agent that exhibits excellent chemoselectivity.[3][4] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the transiently formed iminium ion in the presence of the starting ketone.[1][4] This prevents the wasteful formation of the corresponding alcohol byproduct and leads to cleaner reactions with higher yields.[2][3]
Reaction Mechanism: The "Why" Behind the Protocol
The reductive amination process occurs in two principal, concurrent stages within the reaction flask. Understanding this mechanism is key to troubleshooting and adapting the protocol for other substrates.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (3-methylmorpholine) on the carbonyl carbon of N-Boc-4-piperidone. This forms a hemiaminal intermediate. In the presence of a weak acid catalyst, such as acetic acid, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a reactive electrophilic species known as an iminium ion.
-
Hydride Reduction: The sodium triacetoxyborohydride (STAB) then acts as a nucleophilic hydride donor. It delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product. The rate of iminium ion reduction by STAB is significantly faster than the reduction of the starting ketone, which is the basis for the high selectivity of this method.[4]
Figure 1: Conceptual overview of the reductive amination mechanism.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made proportionally for different scales.
Materials and Reagents
| Compound | Molar Mass ( g/mol ) | Quantity (mg/g) | Moles (mmol) | Equivalents |
| N-Boc-4-piperidone | 199.25 | 1.99 g | 10.0 | 1.0 |
| 3-Methylmorpholine | 101.15 | 1.11 g (1.23 mL) | 11.0 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | 1.5 |
| Acetic Acid (Glacial) | 60.05 | 0.60 g (0.57 mL) | 10.0 | 1.0 |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - | - |
Safety Precautions
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive substance that releases flammable gases upon contact with water or moisture.[5][6] It is also a skin and serious eye irritant.[6] Handle exclusively in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[7][8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8]
-
1,2-Dichloroethane (DCE): DCE is a toxic and flammable solvent. All operations should be performed within a fume hood.
-
General Handling: Avoid inhalation of dust and vapors.[7][9] Wash hands thoroughly after handling.[5]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.99 g, 10.0 mmol).
-
Add 1,2-dichloroethane (50 mL) to the flask and stir until the solid is completely dissolved.
-
Add 3-methylmorpholine (1.23 mL, 11.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol) to the solution via syringe.
-
Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reductant Addition:
-
Carefully add the sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution in three to four portions over 10-15 minutes.
-
Causality: Portion-wise addition is crucial to control the initial reaction rate and any potential exotherm, although the reaction is generally not vigorously exothermic.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to stir at room temperature (20-25 °C) for 16-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product should have a lower Rf value than the starting ketone.
-
-
Workup and Quenching:
-
Once the reaction is complete (as indicated by the consumption of the starting ketone), carefully quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of dichloromethane (DCM).
-
Combine all organic layers and wash with 50 mL of brine (saturated NaCl solution). This step helps to remove residual water and inorganic salts.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane, to yield the pure product.
-
Figure 2: Step-by-step experimental workflow for the synthesis.
Expected Results and Characterization
The protocol typically affords the product, N-Boc-4-(3-methylmorpholino)piperidine, as a colorless oil or a low-melting solid in yields ranging from 85-95%.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include the Boc group protons (~1.45 ppm, s, 9H), piperidine and morpholine ring protons (a complex series of multiplets between ~1.70-4.10 ppm), and the methyl group singlet from the 3-methylmorpholine moiety.
-
¹³C NMR (101 MHz, CDCl₃): Key signals include the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~79.5 ppm), and a series of signals for the piperidine and morpholine ring carbons, along with the Boc methyl carbons (~28.4 ppm).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₈N₂O₃ [M+H]⁺: 285.22; found: 285.2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive or degraded STAB due to moisture exposure.[8] 2. Insufficient reaction time. 3. Insufficient acid catalyst. | 1. Use fresh, high-quality STAB from a sealed container. 2. Extend the reaction time to 36 hours and re-monitor. 3. Ensure the correct stoichiometry of acetic acid is used. |
| Low Yield | 1. Inefficient extraction of the product. 2. Loss of product during purification. | 1. The product is a tertiary amine and may have some water solubility. Perform at least three extractions. 2. Use a less polar eluent system for column chromatography. |
| Side Product Formation (e.g., alcohol from ketone reduction) | 1. Use of a non-selective reducing agent. 2. Contamination of STAB. | 1. This is unlikely with STAB but ensure no other borohydride reagents were used by mistake.[4] 2. Use a fresh bottle of STAB. |
References
-
Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Retrieved from [Link]
-
Loba Chemie. (2017, June 06). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 01). Reductive Amination, and How It Works. Retrieved from [Link]
-
Shao, C., et al. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. Retrieved from [Link]
-
Carlo Erba Reagents. (2024, November 04). Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]
-
Valdez, C. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Resolution of 3-Methylmorpholine Derivatives
Welcome to the dedicated support center for the chiral resolution of 3-methylmorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your separation challenges. As the demand for enantiomerically pure compounds in pharmaceuticals and other industries grows, robust and efficient chiral separation methods are paramount.[][2] This resource combines theoretical principles with practical, field-proven insights to empower you to overcome common hurdles in your laboratory work.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
High-Performance Liquid Chromatography (HPLC)
Question 1: I am observing poor or no resolution of my 3-methylmorpholine derivative enantiomers on a polysaccharide-based chiral stationary phase (CSP). What are the initial steps for troubleshooting?
Answer:
Poor or no resolution is a common initial challenge in chiral method development. A systematic approach is key to identifying the root cause.
Initial Checks & Explanations:
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor influencing selectivity in chiral separations.[3] For basic compounds like 3-methylmorpholine derivatives, the use of additives is often essential for achieving satisfactory resolution.[4]
-
Action: If you are using a neutral mobile phase, introduce a basic additive such as diethylamine (DEA) or butylamine, typically at a concentration of 0.1%.[4] This can improve peak shape and enhance chiral recognition. Conversely, acidic additives can also surprisingly improve separation or even reverse the enantiomer elution order.[5] Experiment with small amounts (0.1%) of trifluoroacetic acid (TFA) or formic acid.
-
-
Chiral Stationary Phase (CSP) Selection: There is no universal CSP for all chiral separations.[6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and often a good starting point.[7]
-
Temperature: Temperature can have a significant impact on chiral separations, sometimes even reversing the elution order of enantiomers.[3]
-
Action: Evaluate the separation at different temperatures, for instance, starting at 25°C and then testing at 10°C and 40°C. Lower temperatures often lead to better resolution.[8]
-
Question 2: My peaks for the 3-methylmorpholine derivative are splitting. What could be the cause and how can I fix it?
Answer:
Peak splitting can be frustrating and can arise from several factors, both chemical and physical.[9][10]
Potential Causes & Solutions:
-
Injection Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger than the mobile phase is a common cause of peak splitting.[9][11]
-
Action: Dissolve your sample in the mobile phase itself or in a solvent with a weaker or similar elution strength. For normal-phase chromatography, if your mobile phase is hexane/ethanol, avoid dissolving your sample in pure ethanol.
-
-
Column Contamination or Damage: A blocked frit or a void at the head of the column can disrupt the sample flow path, leading to peak splitting.[10][12]
-
Co-elution with an Impurity: What appears to be a split peak might be two different compounds eluting very close to each other.[12]
-
Action: To test this, inject a smaller volume of your sample. If the two "splits" resolve into two distinct peaks, you are likely dealing with an impurity.[10]
-
Supercritical Fluid Chromatography (SFC)
Question 3: I'm developing an SFC method for a 3-methylmorpholine derivative, but the peak shape is poor (tailing). What adjustments can I make?
Answer:
Poor peak shape in SFC, especially for basic compounds, is often related to interactions with the stationary phase.
Optimization Strategies:
-
Mobile Phase Additives: Similar to HPLC, additives are crucial in SFC for analyzing basic compounds.
-
Action: Incorporate a basic additive like diethylamine or isopropylamine into the co-solvent (e.g., methanol) at a concentration of 0.1-1%. This helps to saturate any active sites on the silica surface of the CSP, leading to improved peak symmetry.
-
-
Co-solvent Selection and Percentage: The choice and amount of co-solvent significantly impact retention and peak shape.
-
Action: Methanol is a common and effective co-solvent. Experiment with varying the percentage of methanol in the mobile phase. Increasing the co-solvent percentage will decrease retention time and can sometimes improve peak shape.
-
-
Back Pressure and Temperature: These parameters influence the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography.[13]
-
Action: Systematically vary the back pressure (e.g., from 100 to 150 bar) and temperature (e.g., from 30 to 45°C) to find the optimal conditions for your separation.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for the separation of amine-containing compounds like 3-methylmorpholine derivatives?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose with phenylcarbamate derivatives, are the most widely used and successful for a broad range of chiral compounds, including amines.[7][14] Columns like Chiralpak® AD, AS, and Chiralcel® OD, OJ are excellent starting points for screening.[7] For primary amines, cyclofructan-based CSPs have also shown great promise.[15]
Q2: Can I use the same chiral column for both normal-phase and reversed-phase HPLC?
A2: This depends on the type of CSP. Coated polysaccharide-based CSPs have limitations on the solvents that can be used. However, immobilized polysaccharide-based CSPs are more robust and can be used with a wider range of solvents, allowing for switching between normal-phase, reversed-phase, and polar organic modes.[16] Always check the manufacturer's instructions for your specific column.
Q3: How important is sample solubility in preparative chiral chromatography?
A3: Sample solubility is critically important in preparative chromatography as it directly impacts the throughput of the separation.[17] If the sample is not soluble in the mobile phase, it can precipitate on the column, leading to blockages and poor separation.[17] The polar organic mode can be beneficial for compounds that have poor solubility in non-polar normal phase mobile phases.
Q4: Is Gas Chromatography (GC) a viable option for the chiral resolution of 3-methylmorpholine derivatives?
A4: Yes, GC can be a very effective technique for the chiral separation of volatile and thermally stable amines. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[18] Often, derivatization of the amine is necessary to improve its volatility and chromatographic behavior.[19]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Chiral Method Screening
| Parameter | HPLC (Normal Phase) | SFC | GC |
| Column | Chiralpak® AD-H or Chiralcel® OD-H | Chiralpak® AD-3 or Chiralcel® OD-3 | Cyclodextrin-based (e.g., β-DEX™) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | CO₂ / Methanol (80:20, v/v) | Helium or Hydrogen |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) in Methanol | N/A (derivatization may be needed) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1-2 mL/min |
| Temperature | 25 °C | 40 °C | Temperature gradient (e.g., 100-200°C) |
| Detection | UV at 210-254 nm | UV at 210-254 nm | FID or MS |
Step-by-Step Protocol: Troubleshooting Poor Resolution in HPLC
-
Confirm System Suitability: Before troubleshooting your specific sample, ensure your HPLC system is functioning correctly. Inject a well-characterized chiral standard to verify column performance and system integrity.
-
Initial Injection: Inject your racemic 3-methylmorpholine derivative using the recommended starting conditions from Table 1.
-
No Separation? Modify the Mobile Phase:
-
Solvent Strength: Change the ratio of hexane to alcohol (e.g., to 80:20 and 70:30).
-
Alcohol Type: Replace isopropanol with ethanol.
-
Additive Screening: If using a basic additive with no success, switch to an acidic additive like 0.1% TFA.[5]
-
-
Still No Separation? Screen Different CSPs: If mobile phase optimization on one column fails, screen a complementary polysaccharide-based CSP (e.g., if you started with an amylose-based column, try a cellulose-based one).
-
Optimize Temperature: Once some separation is observed, investigate the effect of temperature. Run the analysis at 15°C and 35°C to see the impact on resolution.
-
Fine-Tune: Once the best column, mobile phase, and temperature are identified, make small, incremental changes to the mobile phase composition and flow rate to maximize resolution.
Visualizations
Diagram 1: Chiral Recognition Mechanism
Caption: The "three-point interaction" model for chiral recognition on a CSP.
Diagram 2: Workflow for Chiral Method Development
Caption: A systematic workflow for developing a robust chiral separation method.
References
-
Mosiashvili, L., Chankvetadze, L., Farkas, T., & Chankvetadze, B. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Chromatography A, 1317, 167-174. [Link]
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
-
ResearchGate. (n.d.). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases | Request PDF. [Link]
-
LCGC. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
- Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
LCGC International. (2021, April 28). Strategies for Simplified Chiral Method Development. [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
LCGC International. (2026, February 11). The State of the Art in Chiral Capillary Gas Chromatography. [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]
-
MDPI. (2024, May 3). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. [Link]
-
PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
-
UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
-
Journal of Chromatography A. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography. [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
PubMed. (2008, April 15). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]
-
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]
-
PubMed. (2009, September 18). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. [Link]
-
ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. [Link]
-
Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
PMC. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of morpholine... | Download Scientific Diagram. [Link]
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Open Access LMU. (2022, February 6). Chiral stationary phases and applications in gas chromatography. [Link]
-
MDPI. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. [Link]
-
LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. [Link]
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Springer. (2024, October 7). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Chemical Society Reviews. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Validation & Comparative
Comparative NMR Analysis Guide: 3-Methyl-4-(piperidin-4-yl)morpholine
Executive Summary & Structural Context[1][2][3][4]
3-Methyl-4-(piperidin-4-yl)morpholine is a critical bicyclic amine scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators). Its structural complexity arises from two saturated heterocycles linked by a C-N bond and a chiral center at the 3-position of the morpholine ring.
This guide provides a technical comparison of this molecule against its primary synthetic impurity (the 2-methyl regioisomer) and evaluates solvent-dependent conformational behaviors. Unlike standard spectral lists, this document focuses on diagnostic signals and causality to enable rapid structural verification.
The Core Challenge: Structural Ambiguity
In synthetic pathways involving the reductive amination of N-Boc-piperidone with methylmorpholines, two issues commonly arise:
-
Regioisomerism: Distinguishing the 3-methyl product from the 2-methyl impurity.
-
Stereochemistry: Confirming the equatorial preference of the bulky piperidinyl group.
Structural Analysis & Expected Spectral Features
Before interpreting the spectrum, we must establish the conformational baseline. The molecule consists of two chair-form rings.[1]
-
Morpholine Ring: The 3-methyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions.
-
Piperidine Ring: The morpholine substituent at position 4 also prefers the equatorial orientation.
Diagnostic 1H NMR Data Table (Predicted Ranges in CDCl₃)
| Moiety | Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) | Diagnostic Value |
| Morpholine | C3-CH₃ | Methyl | 0.95 – 1.15 | Doublet (d) | J ≈ 6.5 | Primary confirmation of Methyl presence. |
| Morpholine | H3 | Methine (N-CH) | 2.60 – 2.90 | Multiplet (dq) | J ≈ 6.5, 3.0 | Coupled to Me; shift indicates N-adjacency. |
| Morpholine | H2, H6 | O-CH₂ | 3.55 – 3.85 | Multiplet | Complex | Deshielded by Oxygen. |
| Linker | H4' (Piperidine) | Methine (N-CH) | 2.20 – 2.40 | Multiplet (tt) | J ≈ 11.0, 3.5 | Key Linker: Large J indicates axial orientation. |
| Piperidine | H2', H6' | N-CH₂ | 3.05 – 3.20 | Broad d/m | J ≈ 12.0 | Broadened by N-inversion/exchange. |
| Piperidine | H3', H5' | C-CH₂ | 1.40 – 1.80 | Multiplet | - | Overlaps with other aliphatic signals. |
| Amine | NH | Amine | 1.5 - 2.5 | Broad s | - | Highly solvent/concentration dependent. |
Comparative Analysis: Performance vs. Alternatives
Comparison A: 3-Methyl vs. 2-Methyl Regioisomer
The most common "alternative" encountered is the unwanted 2-methyl isomer formed during non-selective synthesis.
| Feature | 3-Methyl-4-(piperidin-4-yl)morpholine (Target) | 2-Methyl-4-(piperidin-4-yl)morpholine (Isomer) |
| Methyl Shift | Doublet ~1.0 ppm | Doublet ~1.1 ppm (often slightly downfield) |
| Methine Environment | N-CH(CH₃) : Shielded (~2.7 ppm) | O-CH(CH₃) : Deshielded (~3.6 - 3.9 ppm) |
| HMBC Correlation | Methyl protons correlate to N-CH₂ carbons. | Methyl protons correlate to O-CH carbon. |
| Spin System (COSY) | Methyl couples to a proton in the 2.0-3.0 ppm range. | Methyl couples to a proton in the 3.5-4.0 ppm range. |
Verdict: The 2-methyl isomer is easily rejected by checking the chemical shift of the proton coupled to the methyl doublet. If the coupling partner is >3.5 ppm, you have the wrong isomer.
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the "performance" of the NMR analysis regarding proton exchange and resolution.
-
Chloroform-d (CDCl₃):
-
Pros: Sharp resolution of C-H signals; distinct separation of morpholine O-CH₂ vs N-CH₂.
-
Cons: The NH proton is often broad or invisible due to rapid exchange; piperidine ring inversion may cause line broadening at room temperature.
-
-
DMSO-d₆:
-
Pros: Slows proton exchange, often revealing the NH as a distinct triplet/broad singlet; stabilizes H-bonding networks.
-
Cons: Viscosity leads to broader lines overall; water suppression (3.33 ppm) often obscures the critical morpholine O-CH₂ region.
-
Recommendation: Use CDCl₃ for structural confirmation (regioisomer check). Use DMSO-d₆ only if characterizing salt forms (e.g., HCl salts) where the ammonium protons need to be quantified.
Experimental Protocol: Self-Validating Assignment Workflow
To ensure high-integrity data (E-E-A-T), follow this stepwise protocol. This workflow is designed to be self-correcting; if Step 2 fails, do not proceed to Step 3.
Step 1: Sample Preparation[3]
-
Mass: Weigh 5–10 mg of the free base oil/solid.
-
Solvent: Add 0.6 mL CDCl₃ (neutralized with basic alumina if the sample is acid-sensitive).
-
Filtration: Filter through a cotton plug to remove inorganic salts (crucial for accurate shimming).
Step 2: 1D Proton Screening
-
Acquire standard 1H spectrum (16 scans).
-
Checkpoint: Identify the methyl doublet at ~1.0 ppm. If it is a singlet, the ring is likely opened or oxidized. If it is a triplet, you have an ethyl impurity.
Step 3: 2D Correlation (The "Golden Standard")
Run the following sequence to map the connectivity:
-
COSY (Correlation Spectroscopy): Identify the spin system starting from the methyl doublet.
-
HSQC (Heteronuclear Single Quantum Coherence): Assign carbons to protons. The N-CH carbons will be at ~50-60 ppm; O-CH carbons at ~66-70 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Verify the linkage between the piperidine C4 and the morpholine Nitrogen.
Visualization of Logic Pathways
Diagram 1: Assignment Workflow
This diagram illustrates the logical flow for assigning the spectrum and ruling out the 2-methyl impurity.
Caption: Logical decision tree for distinguishing 3-methyl vs. 2-methyl isomers using 1H-1H coupling.
Diagram 2: HMBC Connectivity Logic
Visualizing the key Heteronuclear Multiple Bond Correlations (HMBC) required to prove the connection between the two rings.
Caption: Key HMBC correlations. The correlation from Piperidine H4' to Morpholine C3/C5 is the definitive proof of the N-C linkage.
References
-
PubChem. 4-(Piperidin-4-yl)morpholine Compound Summary. National Library of Medicine. [Link]
-
Jones, A. J., et al. Carbon-13 Magnetic Resonance: Conformational Analysis of Morpholine Derivatives.[2] Canadian Journal of Chemistry, 1976. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for Amine Shifts). [Link]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Amines. University of Wisconsin-Madison. [Link]
Sources
Definitive Structural Elucidation of 3-Methyl-4-(piperidin-4-yl)morpholine: A Comparative NMR Assignment Guide
Executive Summary
In kinase inhibitor development (e.g., PI3K/mTOR pathways), the 3-methyl-4-(piperidin-4-yl)morpholine scaffold is a critical intermediate. However, its aliphatic proton signals (1.5 – 4.0 ppm) suffer from severe spectral overlap, making definitive assignment via standard 1D
This guide compares the Standard 1D Integration Method (the "Alternative") against an Integrated 2D Elucidation Protocol (the "Recommended Workflow"). We demonstrate that while 1D NMR is sufficient for purity checks, it fails to distinguish between regioisomers (e.g., 2-methyl vs. 3-methyl) or validate the piperidine-morpholine linkage. We provide a self-validating workflow using HSQC, COSY, and NOESY to guarantee structural integrity.
Structural Analysis & The Problem
The molecule consists of two saturated heterocycles linked by a single C-N bond. The 3-methyl substituent on the morpholine ring introduces a chiral center, breaking the symmetry of the morpholine ring and rendering its methylene protons diastereotopic.
The Challenge: Spectral Overlap
-
Region A (0.9 - 1.2 ppm): Distinct Methyl doublet (Easy to identify).
-
Region B (1.3 - 2.0 ppm): Piperidine
-protons (H3/H5). -
Region C (2.1 - 3.2 ppm): Critical Overlap Zone. Contains Piperidine
-protons (H2/H6), Piperidine methine (H4), and Morpholine N-adjacent protons. -
Region D (3.4 - 3.9 ppm): Morpholine O-adjacent protons.
Failure Mode of Standard 1D NMR: In a standard 1D spectrum, the integration of Region C often appears as a broad multiplet integrating to ~5-6 protons. It is impossible to confirm if the morpholine is attached at the correct piperidine position (C4 vs C3) or if the methyl group is at the 3- or 2-position of the morpholine ring solely by integration.
Comparative Analysis: 1D vs. Integrated 2D Approach
We compared the reliability of assignment strategies using a synthesized reference standard.
| Feature | Method A: Standard 1D | Method B: Integrated 2D Protocol (Recommended) |
| Primary Tool | Integration & Multiplicity analysis. | HSQC (C-H correlation) + COSY (Connectivity). |
| Regioisomer ID | Low Confidence. Cannot definitively distinguish 3-methyl vs 2-methyl isomers due to multiplet overlap. | High Confidence. COSY traces the spin system from the methyl doublet to the specific ring position. |
| Linkage Verification | Inferred. Assumes reaction specificity. | Proven. HMBC/NOESY confirms the N-C bond between Morpholine N4 and Piperidine C4. |
| Stereochemistry | Ambiguous. | Resolvable. NOESY allows determination of relative stereochemistry (axial/equatorial) of the methyl group. |
| Time Investment | 5 minutes | 45 minutes |
| Risk Profile | High risk of misidentifying isomer impurities. | Zero-defect structural confirmation. |
Recommended Experimental Protocol
To replicate this assignment, follow this self-validating protocol.
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO slows proton exchange, sharpening the Piperidine NH signal (if free base) and separating the aliphatic multiplets better than chloroform.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reasoning: High concentration is required for adequate signal-to-noise in 2D HMBC experiments.
-
Acquisition Parameters (600 MHz equivalent)
-
1D Proton: 16 scans, 30° pulse.
-
2D COSY: Gradient-enhanced, 256 increments.
-
2D HSQC: Multiplicity-edited (distinguishes CH/CH
from CH ). Crucial for separating the overlapping Region C. -
2D NOESY: Mixing time 500ms (for spatial proximity).
Assignment Workflow Visualization
Figure 1: The logical flow for definitive structural assignment. Note that HSQC is the "filter" that resolves the overlapping aliphatic multiplets.
Detailed Assignment Data
The following table summarizes the chemical shift logic derived from the Integrated 2D Protocol in DMSO-
Spin System A: 3-Methylmorpholine Ring
The 3-methyl group makes the ring chiral. The protons at C2 and C6 are diastereotopic (non-equivalent).
| Position | Type | Multiplicity | Key 2D Correlation | ||
| Me-3 | CH | 0.95 - 1.05 | Doublet (J~6.5Hz) | ~14-15 | COSY to H3 |
| H3 | CH | 2.60 - 2.80 | Multiplet | ~50-52 | Anchor Point. COSY to Me-3. |
| H2a/H2b | CH | 3.40 - 3.80 | Complex m | ~66-67 | HSQC (Negative phase) |
| H6a/H6b | CH | 3.40 - 3.60 | Complex m | ~60-62 | HSQC (Negative phase) |
| H5a/H5b | CH | 2.30 - 2.60 | Multiplet | ~45-48 | Overlaps with Piperidine H4 |
Spin System B: Piperidine Ring
This ring is attached at C4'.
| Position | Type | Multiplicity | Key 2D Correlation | ||
| H4' | CH | 2.20 - 2.40 | Broad m | ~60-62 | Linkage Point. HMBC to Morpholine Carbons. |
| H2'/H6' | CH | 2.90 - 3.10 | Broad d/m | ~43-45 | Broad due to ring flip/exchange. |
| H3'/H5' | CH | 1.40 - 1.70 | Multiplet | ~28-30 | Distinct high-field region. |
| NH | NH | ~2.0 - 4.0 | Broad | - | Exchangeable (disappears with D |
Connectivity Diagram
Figure 2: Spin system connectivity. The red dashed line represents the critical inter-ring correlation required to prove the structure.
Critical Discussion & Troubleshooting
Distinguishing Regioisomers
The most common synthetic impurity is the 2-methyl isomer.
-
3-Methyl (Target): The methyl doublet shows a COSY correlation to a proton (H3) that is shielded (closer to amine, ~2.7 ppm) and further correlates to O-CH2 protons.
-
2-Methyl (Impurity): The methyl doublet correlates to a proton (H2) that is deshielded (closer to Oxygen, ~3.6 ppm).
-
Actionable Insight: If your methyl doublet correlates to a signal in the 3.5+ ppm region, you have the wrong isomer.
Stereochemical Assignment
In the 3-methylmorpholine system, the methyl group prefers the equatorial orientation to minimize 1,3-diaxial interactions.
-
NOESY Check: Strong NOE correlations between the Methyl group and the axial protons at C5 confirm the chair conformation.
References
-
Chemical Shifts of Morpholine Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for heterocycle shifts).
-
NMR of Piperidine Systems: Booth, H., & Little, J. H. (1972).[1] Proton magnetic resonance studies of cyclic compounds. Part IX. The spectra of protonated piperidines and morpholines. Journal of the Chemical Society, Perkin Transactions 2, 1846-1853.[1]
-
Assignment Strategies for N-Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on 2D NMR workflows).
-
Database Validation (Morpholine/Piperidine Fragments): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for fragment chemical shift verification).
Sources
Safety Operating Guide
3-Methyl-4-(piperidin-4-yl)morpholine proper disposal procedures
Topic: 3-Methyl-4-(piperidin-4-yl)morpholine Proper Disposal Procedures CAS Number: 1156820-09-5 Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Part 1: Executive Safety Directive
Operational Alert: 3-Methyl-4-(piperidin-4-yl)morpholine is a specialized heterocyclic amine intermediate. While specific toxicological data for this exact isomer is limited in public repositories, its structural analogs (e.g., 4-(piperidin-4-yl)morpholine) are classified as Corrosive (Category 1) and Skin Sensitizers .
Immediate Action Required: Treat this compound as a Corrosive Organic Base . Direct contact can cause irreversible eye damage and severe skin burns. All disposal workflows must assume the material is hazardous to aquatic environments and capable of releasing nitrogen oxides (NOx) upon thermal decomposition.
Mandatory PPE for Disposal Operations:
-
Respiratory: NIOSH-approved full-face respirator with organic vapor/amine cartridges if aerosols are generated.
-
Skin: Nitrile rubber gloves (minimum thickness 0.11 mm) double-gloved; Tyvek® or chemically resistant lab coat.
-
Eyes: Chemical splash goggles (Face shield recommended for liquid handling).
Part 2: Chemical Identity & Hazard Characterization
Before disposal, verify the waste stream identity to prevent incompatible mixing (e.g., mixing with strong oxidizers or acids).
| Property | Data | Operational Implication |
| Chemical Name | 3-Methyl-4-(piperidin-4-yl)morpholine | Target compound |
| CAS Number | 1156820-09-5 | Use for waste labeling |
| Molecular Formula | C₁₀H₂₀N₂O | Nitrogen-rich; generates NOx on burning |
| Functional Groups | Secondary Amine (Piperidine), Ether (Morpholine) | Basic pH; incompatible with acids/oxidizers |
| Physical State | Low-melting Solid or Viscous Liquid | May require heating or solvent for transfer |
| GHS Classification | Danger (Inferred from analogs) H314: Causes severe skin burns H317: May cause allergic skin reaction | DO NOT dispose of in domestic trash or sink |
Part 3: Waste Segregation & Pre-Treatment
Critical Segregation Rule: Never mix 3-Methyl-4-(piperidin-4-yl)morpholine waste with strong acids (exothermic neutralization risk) or oxidizing agents (fire/explosion risk).
Waste Stream Categories
-
Stream A: Pure Substance / High Concentration Stock
-
Description: Expired solid powder or pure liquid residue.
-
Disposal Path: High-Temperature Incineration (HTI).
-
-
Stream B: Organic Solvent Solutions
-
Description: Reaction mixtures containing DCM, Methanol, or Ethyl Acetate.
-
Disposal Path: Halogenated or Non-Halogenated Organic Waste streams.
-
-
Stream C: Aqueous Waste (Trace)
-
Description: Rinsate from glassware cleaning (pH > 10).
-
Disposal Path: Aqueous Basic Waste (Do not drain dispose).
-
Part 4: Step-by-Step Disposal Protocols
Protocol 1: Disposal of Solid/Bulk Material
Use this for expired shelf stock or failed reaction solids.
-
Containment: Transfer the solid material into a combustible fiber drum or a high-density polyethylene (HDPE) container.
-
Solvent Addition (Optional): If the facility requires liquid waste, dissolve the solid in a minimal amount of combustible solvent (e.g., Ethanol or Acetone).
-
Why? Incinerators feed liquids more efficiently than solids.
-
-
Labeling: Affix a hazardous waste label:
-
Content: "Organic Base, Corrosive, Toxic."
-
Constituents: "3-Methyl-4-(piperidin-4-yl)morpholine in [Solvent]."
-
-
Transfer: Move to the central waste accumulation area. Ensure secondary containment.
Protocol 2: Handling Spills (Benchtop Scale)
Emergency procedure for < 500 mg spills.
-
Isolate: Evacuate the immediate area and mark "Corrosive Spill."
-
Neutralize/Absorb:
-
Do not use water immediately (spreads contamination).
-
Cover spill with a Dry Acid Neutralizer (e.g., citric acid based) or an inert absorbent (Vermiculite/Sand).
-
-
Collect: Scoop the absorbed material using non-sparking tools into a wide-mouth HDPE jar.
-
Clean: Wipe the surface with dilute acetic acid (5%) followed by soap and water. Collect all wipes as hazardous solid waste (Stream A).
Protocol 3: Final Destruction (Incineration)
This step is performed by your licensed waste management contractor.
-
Method: Rotary Kiln Incineration.
-
Requirement: The incinerator must be equipped with a scrubber to neutralize nitrogen oxides (NOx) generated from the piperidine/morpholine rings.
-
Compliance: Must meet 40 CFR Part 264 (RCRA) standards for hazardous waste incineration.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision logic for segregating and treating 3-Methyl-4-(piperidin-4-yl)morpholine waste.
Figure 1: Decision logic for the segregation and disposal of 3-Methyl-4-(piperidin-4-yl)morpholine waste streams.
Part 6: Regulatory & Compliance Reference
Ensure all procedures align with the following regulations:
-
EPA RCRA (USA): This compound is likely a "D-listed" waste (Characteristic Corrosivity D002) if pH > 12.5, or must be treated as toxic organic waste.
-
Transport (DOT/IATA):
-
Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (contains 3-Methyl-4-(piperidin-4-yl)morpholine).[1]
-
Class: 8
-
Packing Group: II or III (Verify based on specific SDS).
-
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
